molecular formula C20H26N4O4 B2388447 N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 956616-61-8

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

カタログ番号 B2388447
CAS番号: 956616-61-8
分子量: 386.452
InChIキー: NEPOSFIAYLPVQV-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine, also known as NBI-98854, is a novel compound that has been developed for the treatment of various neurological disorders. It is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.

作用機序

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a selective inhibitor of VMAT2, which is responsible for the uptake of monoamines into synaptic vesicles. By inhibiting VMAT2, N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine increases the release of monoamines into the synaptic cleft, leading to increased neurotransmission. This mechanism of action is different from other dopamine agonists, which directly stimulate dopamine receptors.
Biochemical and Physiological Effects
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been shown to increase the release of dopamine and other monoamines in the brain, leading to improved motor function and reduced involuntary movements. It has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological disorders.

実験室実験の利点と制限

One of the advantages of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is its selectivity for VMAT2, which reduces the risk of off-target effects. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other dopamine agonists. However, one of the limitations of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is its limited bioavailability, which may require higher doses or more frequent dosing to achieve therapeutic effects.

将来の方向性

There are several future directions for the research and development of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine. One direction is to explore its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Finally, further research is needed to understand the long-term effects and safety of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine in humans.

合成法

The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves several steps, including the protection of the amino group of L-alanine, the coupling of the piperazine with the indole, and the deprotection of the amino group. The final product is obtained by coupling the piperazine-indole intermediate with the protected L-alanine. The synthesis method has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and tardive dyskinesia. It has been shown to increase the release of dopamine and other monoamines in the brain, which can improve motor function and reduce involuntary movements. In addition, N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

特性

IUPAC Name

(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOSFIAYLPVQV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。